L-Valyl-O-benzyl-N-methyl-L-serine
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Overview
Description
L-Valyl-O-benzyl-N-methyl-L-serine is a synthetic peptide compound that combines the amino acids valine and serine, with specific modifications including benzyl and methyl groups. This compound is part of a broader class of peptides that are often used in various scientific and industrial applications due to their unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-O-benzyl-N-methyl-L-serine typically involves peptide bond formation between the amino acids valine and serine. The process often employs protecting groups to prevent unwanted reactions at specific sites. For instance, the benzyl group can be used to protect the hydroxyl group of serine, while the methyl group can be introduced to the amine of valine. Common reagents for peptide synthesis include N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of such peptides often utilizes solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. This method is advantageous for its efficiency and ability to produce peptides in large quantities with high purity .
Chemical Reactions Analysis
Types of Reactions
L-Valyl-O-benzyl-N-methyl-L-serine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of serine can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the peptide bond can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like thiols or amines can be used to replace the benzyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine hydroxyl group can yield a ketone, while reduction of the peptide bond can produce an amine.
Scientific Research Applications
L-Valyl-O-benzyl-N-methyl-L-serine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery vehicle or in the design of peptide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of L-Valyl-O-benzyl-N-methyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and methyl modifications can enhance the compound’s binding affinity and specificity, leading to more effective interactions with its targets. These interactions can modulate various biochemical pathways, influencing cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- N-benzylglycine
- N-benzyl-L-alanine
- N-methyl-L-phenylalanine
Uniqueness
L-Valyl-O-benzyl-N-methyl-L-serine is unique due to its specific combination of valine and serine with benzyl and methyl modifications. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
921934-60-3 |
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Molecular Formula |
C16H24N2O4 |
Molecular Weight |
308.37 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]-methylamino]-3-phenylmethoxypropanoic acid |
InChI |
InChI=1S/C16H24N2O4/c1-11(2)14(17)15(19)18(3)13(16(20)21)10-22-9-12-7-5-4-6-8-12/h4-8,11,13-14H,9-10,17H2,1-3H3,(H,20,21)/t13-,14-/m0/s1 |
InChI Key |
TYBHAHPGFHJCPH-KBPBESRZSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)[C@@H](COCC1=CC=CC=C1)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)N(C)C(COCC1=CC=CC=C1)C(=O)O)N |
Origin of Product |
United States |
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